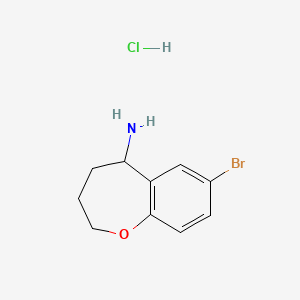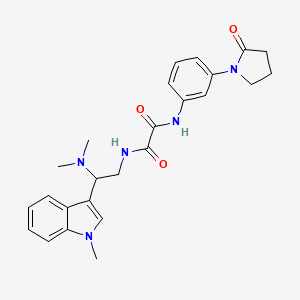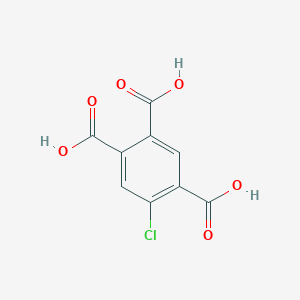
(5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyridine ring, and an azetidine ring . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry and drug discovery .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole, pyridine, and azetidine rings would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the isoxazole ring is known to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure . These properties could be determined through experimental analysis .Mécanisme D'action
The exact mechanism of action of (5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is not fully understood, but it is believed to act primarily as a partial agonist at the serotonin 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception, and is the primary target of many psychoactive compounds. This compound has also been shown to have activity at other serotonin receptors, as well as at the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been shown to induce visual hallucinations, changes in color perception, and altered time perception. This compound has also been shown to have anxiolytic effects, reducing anxiety and promoting relaxation. It has been suggested that this compound may have potential therapeutic applications in the treatment of anxiety disorders and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone in scientific research is its unique profile of activity. This compound has been shown to have a wide range of effects on the central nervous system, making it a valuable tool for researchers interested in studying the mechanisms of action of psychoactive compounds. However, one of the limitations of using this compound in lab experiments is its potential for abuse. This compound is a psychoactive compound with potential for recreational use, and researchers must take care to ensure that it is used only for scientific purposes.
Orientations Futures
There are many potential future directions for research on (5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone and other psychoactive compounds. One area of interest is the development of new therapeutic agents based on the structure of this compound. Researchers are also interested in exploring the potential role of this compound in the treatment of anxiety disorders and depression. Additionally, there is ongoing research into the mechanisms of action of psychoactive compounds, including the role of the serotonin receptor system in the regulation of mood and behavior. Overall, this compound is a valuable tool for researchers interested in exploring the complex interactions between psychoactive compounds and the central nervous system.
Méthodes De Synthèse
(5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of 5-methylisoxazole-3-carboxylic acid with 3-(pyridin-3-yloxy)azetidine-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product can then be purified using standard chromatographic techniques.
Applications De Recherche Scientifique
(5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has been used extensively in scientific research as a tool for studying the mechanisms of action of psychoactive compounds. It has been shown to have a unique profile of activity, making it a valuable tool for researchers interested in exploring the effects of tryptamines on the central nervous system. This compound has been used in studies investigating the role of the serotonin receptor system in the regulation of mood and behavior, as well as in studies exploring the potential therapeutic applications of psychoactive compounds.
Safety and Hazards
Propriétés
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9-5-12(15-19-9)13(17)16-7-11(8-16)18-10-3-2-4-14-6-10/h2-6,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDMGHQRIUQPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2668834.png)
![N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]butanamide](/img/structure/B2668836.png)



![(2-((4-Chlorophenyl)thio)quinolin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2668842.png)
![2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate](/img/structure/B2668843.png)
![Methyl 2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2668844.png)
![5-Fluoro-1-methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2668845.png)


